![molecular formula C10H12N2O B15247256 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine CAS No. 95407-89-9](/img/structure/B15247256.png)
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with pyrazine precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired pyrrolopyrazine .
Analyse Des Réactions Chimiques
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.
Industry: The compound is used in the development of organic materials and natural products.
Mécanisme D'action
The exact mechanism of action of 1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or inflammation. Further research is needed to elucidate the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
- 1,3-Dimethylpyrrolo[1,2-A]pyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine-7-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities.
Propriétés
Numéro CAS |
95407-89-9 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-methoxy-3,7-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2O/c1-7-4-9-10(13-3)11-8(2)6-12(9)5-7/h4-6H,1-3H3 |
Clé InChI |
FCCMQWQFZLTBLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=C(N=C(C2=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


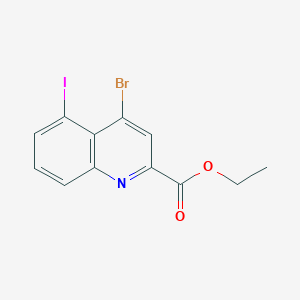
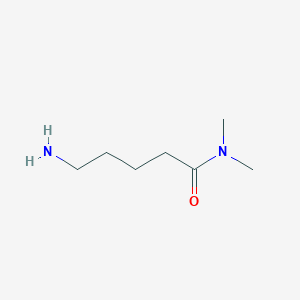

![4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol](/img/structure/B15247194.png)

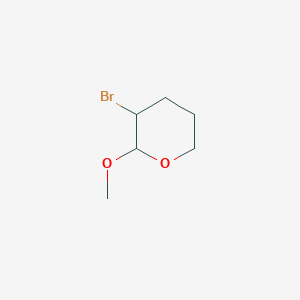
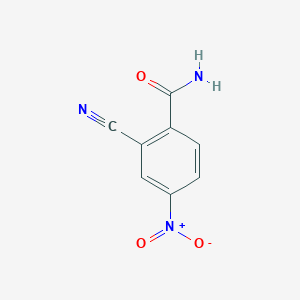

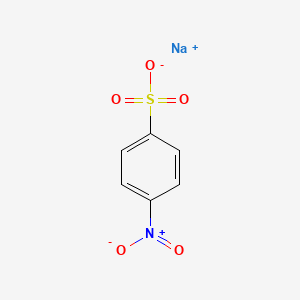
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
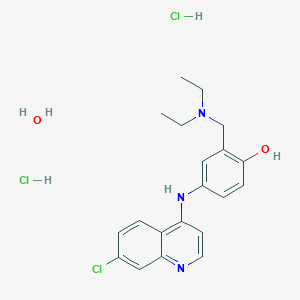
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
